6-Chloro-N1-isobutylbenzene-1,2-diamine
Overview
Description
6-Chloro-N1-isobutylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of benzene, featuring a chlorine atom and an isobutyl group attached to a benzene ring with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N1-isobutylbenzene-1,2-diamine typically involves the following steps:
Nitration and Reduction: The starting material, chlorobenzene, undergoes nitration to form 6-chloronitrobenzene. This intermediate is then reduced to 6-chloroaniline.
Alkylation: 6-chloroaniline is subjected to alkylation with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N1-isobutylbenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and amine groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amine groups can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert them back to amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Brominated or Nitrated Derivatives: From electrophilic aromatic substitution.
Substituted Amines: From nucleophilic substitution.
Nitroso or Nitro Compounds: From oxidation reactions.
Scientific Research Applications
6-Chloro-N1-isobutylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N1-isobutylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and amine groups play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N1-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of an isobutyl group.
6-Chloro-N1-ethylbenzene-1,2-diamine: Features an ethyl group instead of an isobutyl group.
6-Chloro-N1-propylbenzene-1,2-diamine: Contains a propyl group instead of an isobutyl group.
Uniqueness
6-Chloro-N1-isobutylbenzene-1,2-diamine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isobutyl group differentiate it from other similar compounds, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
3-chloro-2-N-(2-methylpropyl)benzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7,13H,6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHGVAKHRNVFNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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